molecular formula C10H17BO2 B12092308 1,3-Diacetyl Aloe-emodin

1,3-Diacetyl Aloe-emodin

Cat. No.: B12092308
M. Wt: 180.05 g/mol
InChI Key: YUISCWSUVATNMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diacetyl Aloe-emodin can be synthesized through the acetylation of aloe-emodin. The process typically involves the reaction of aloe-emodin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, usually at temperatures around 60-80°C, for several hours until the desired product is formed. The reaction can be represented as follows:

Aloe-emodin+2Acetic Anhydride1,3-Diacetyl Aloe-emodin+2Acetic Acid\text{Aloe-emodin} + 2 \text{Acetic Anhydride} \rightarrow \text{this compound} + 2 \text{Acetic Acid} Aloe-emodin+2Acetic Anhydride→1,3-Diacetyl Aloe-emodin+2Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Diacetyl Aloe-emodin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the acetyl groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms.

Scientific Research Applications

1,3-Diacetyl Aloe-emodin has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Diacetyl Aloe-emodin exerts its effects involves several molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.

    Neuroprotective Effects: It modulates signaling pathways involved in cell survival and apoptosis, potentially offering protection against neurodegenerative conditions.

    Anti-inflammatory Properties: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.

Comparison with Similar Compounds

1,3-Diacetyl Aloe-emodin can be compared with other anthraquinone derivatives such as:

    Aloe-emodin: The parent compound, known for its laxative and anti-inflammatory properties.

    Emodin: Another anthraquinone with similar biological activities but differing in its substitution pattern.

    Chrysophanol: An anthraquinone with notable anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its acetyl groups, which can influence its solubility, reactivity, and biological activity compared to its non-acetylated counterparts.

Properties

IUPAC Name

2-cyclobut-2-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO2/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-8/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUISCWSUVATNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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